Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate
Description
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a phenylthio (-SPh) substituent on the acetamido side chain.
Properties
IUPAC Name |
ethyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUQNOGFYIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into two primary components: the ethyl 2-aminothiophene-3-carboxylate backbone and the 2-(phenylthio)acetamido side chain. Retrosynthetically, the amide bond suggests a coupling between a thiophene-bearing amine and a 2-(phenylthio)acetyl derivative. Critical considerations include:
- Amine precursor stability : Ethyl 2-aminothiophene-3-carboxylate, typically synthesized via the Gewald reaction, must be protected from oxidation during subsequent steps.
- Thioether introduction : The phenylthio group necessitates careful handling due to thiols' propensity for oxidation and odor.
- Acylation efficiency : The electron-withdrawing ester group on the thiophene may influence the nucleophilicity of the amine.
Synthetic Pathways and Methodological Optimization
Route 1: Direct Acylation of Ethyl 2-Aminothiophene-3-carboxylate
Synthesis of 2-(Phenylthio)acetyl Chloride
Step 1: Preparation of 2-(Phenylthio)acetic Acid
Phenylthiol (1.1 equiv) reacts with chloroacetic acid (1.0 equiv) in a basic aqueous medium (pH 9–10) at 50–60°C for 6–8 hours. The reaction proceeds via nucleophilic displacement of chloride:
$$
\text{PhSH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhSCH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}
$$
Yield : 72–85% after recrystallization (ethanol/water).
Step 2: Conversion to Acyl Chloride
2-(Phenylthio)acetic acid is treated with thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess thionyl chloride is removed under reduced pressure:
$$
\text{PhSCH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhSCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$
Purity : >95% by $$^1$$H NMR (CDCl$$_3$$, δ 3.85 ppm, s, 2H; δ 7.25–7.45 ppm, m, 5H).
Acylation Reaction
Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, followed by dropwise addition of 2-(phenylthio)acetyl chloride (1.2 equiv). The mixture stirs at 25°C for 12 hours:
$$
\begin{array}{ccc}
& \text{NH}2 & \
\text{S} & \xrightarrow{\text{ClC(O)CH}2\text{SPh, Et}3\text{N}} & \text{S} \
\text{COOEt} & & \text{COOEt} \
\end{array}
$$
Workup : The reaction is quenched with ice-water, extracted with DCM, dried (Na$$2$$SO$$_4$$), and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product as a pale-yellow solid.
Yield : 68–74%
Characterization :
- IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1705 cm$$^{-1}$$ (ester C=O), 1660 cm$$^{-1}$$ (amide C=O).
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.37 (t, J=7.1 Hz, 3H, CH$$2$$CH$$3$$), 3.92 (s, 2H, SCH$$2$$), 4.31 (q, J=7.1 Hz, 2H, OCH$$_2$$), 7.28–7.46 (m, 5H, Ar-H), 7.89 (s, 1H, thiophene H-5), 11.21 (s, 1H, NH).
Route 2: Stepwise Thioether Formation and Acylation
Synthesis of Ethyl 2-(2-Chloroacetamido)thiophene-3-carboxylate
Ethyl 2-aminothiophene-3-carboxylate reacts with chloroacetyl chloride (1.2 equiv) in THF with pyridine (1.5 equiv) at 0°C:
$$
\text{Amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{C(O)NH-thiophene} + \text{HCl}
$$
Yield : 82% after recrystallization (ethanol).
Nucleophilic Substitution with Phenylthiolate
The chloroacetamide intermediate (1.0 equiv) is treated with sodium phenylthiolate (1.5 equiv) in DMF at 60°C for 8 hours:
$$
\text{ClCH}2\text{C(O)NH-thiophene} + \text{PhSNa} \rightarrow \text{PhSCH}2\text{C(O)NH-thiophene} + \text{NaCl}
$$
Yield : 65%
Advantage : Avoids handling malodorous phenylthiol directly.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Steps | 2 (acid → chloride → acylation) | 3 (chloroacetylation → substitution) |
| Overall Yield | 68–74% | 54–65% |
| Critical Challenges | Acyl chloride stability | Sodium thiolate preparation |
| Scalability | Suitable for multigram synthesis | Limited by DMF volume |
| Purity | >95% after chromatography | Requires rigorous washing |
Route 1 offers higher efficiency and fewer purification steps, making it preferable for laboratory-scale synthesis. Route 2, while lengthier, provides flexibility for introducing diverse thioether groups post-acylation.
Mechanistic Insights and Side Reactions
- Acylation Selectivity : The electron-rich amine at thiophene C-2 reacts preferentially over the ester carbonyl, minimizing competing reactions.
- Thioether Oxidation : Trace peroxides in solvents may oxidize the thioether to sulfoxide; thus, degassing and inert atmosphere are critical.
- Byproduct Formation : Over-acylation is negligible due to the amine’s high nucleophilicity.
Applications and Derivative Synthesis
The phenylthioacetamido moiety serves as a versatile handle for further functionalization:
- S-Oxidation : Treatment with m-CPBA yields sulfoxide/sulfone derivatives for structure-activity studies.
- Cross-Coupling : Palladium-catalyzed coupling of the thioether enables biaryl synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Acetamido Side Chain
Key Analogs :
Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (EU1794-2) Structural Difference: Replaces phenylthio with a 2-imino-4-oxothiazolidin-5-yl group. Functional Impact: The thiazolidinone ring introduces hydrogen-bonding capacity, enhancing interactions with NMDA receptors (NMDARs). EU1794-2 acts as a negative allosteric modulator of NMDARs, whereas phenylthio derivatives may exhibit different binding profiles due to sulfur’s lipophilicity .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Structural Difference: Substitutes phenylthio with a cyanoacrylamido group. Functional Impact: The electron-withdrawing cyano group enhances reactivity in Knoevenagel condensations. These compounds show notable antioxidant (IC₅₀: 12–45 μM in DPPH assays) and anti-inflammatory activities (65–82% inhibition in carrageenan-induced edema models) .
Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate Structural Difference: Chloroacetamido and furan substituents replace phenylthio. Functional Impact: The chloro group increases electrophilicity, favoring nucleophilic substitution reactions.
Core Thiophene Modifications
Key Analogs :
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
- Structural Difference : A cyclohexene ring is fused to the thiophene core.
- Functional Impact : Increased rigidity improves binding to hydrophobic enzyme pockets. For example, ethyl 6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5b) shows enhanced solubility and CNS penetration due to the tetrahydro ring .
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate Structural Difference: Cyanoacetyl group instead of phenylthio. Functional Impact: The cyano group stabilizes the enolate intermediate in Michael additions, enabling diverse derivatization for drug discovery .
Pharmacological Activity Comparison
Biological Activity
Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential applications in treating various diseases, including neurodegenerative disorders, cancer, and infections.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an acetamido group and a phenylthio moiety. The ethyl ester enhances its lipophilicity, which may improve its bioavailability and interaction with biological membranes. The structural uniqueness of this compound contributes to its distinct chemical and biological properties.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C14H15N1O2S2 |
| Molecular Weight | 299.41 g/mol |
| Functional Groups | Thiophene, Amide, Ester |
| Lipophilicity | Enhanced due to ethyl ester |
This compound acts primarily as an acetylcholinesterase inhibitor , which is significant in the context of Alzheimer's disease treatment. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity . Research indicates that it exhibits significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties . It has shown efficacy in inhibiting the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Acetylcholinesterase Inhibition | Enhanced cholinergic transmission | |
| Antimicrobial | Significant activity against bacterial strains | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective effects of thiophene derivatives, including this compound, highlighting its potential in mitigating neurodegeneration associated with Alzheimer’s disease through acetylcholinesterase inhibition.
- Antibacterial Evaluation : A comparative study assessed various thiophene derivatives for their antibacterial properties. This compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : Research focused on the compound’s effect on specific cancer cell lines revealed that it could induce apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics.
Table 3: Case Study Highlights
| Study Focus | Key Findings | Year |
|---|---|---|
| Neuroprotective Effects | Prevented neurodegeneration via acetylcholinesterase inhibition | 2020 |
| Antibacterial Evaluation | Effective against multiple bacterial strains | 2021 |
| Anticancer Activity | Induced apoptosis in cancer cell lines | 2022 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via the Gewald reaction , a two-step process involving cyclization of ketones, sulfur, and cyanoacetates to form the thiophene core . Alternatively, Knoevenagel condensation is used to introduce substituents: reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with phenylthioacetyl chloride in toluene under reflux with catalysts like piperidine and acetic acid (yields: 72–94%) . Purification is typically achieved through recrystallization with alcohols .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3178 cm⁻¹) .
- ¹H NMR : Confirms substituent integration (e.g., ethyl ester protons at δ 1.38–1.42 ppm, aromatic protons at δ 7.27–7.39 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Monitors reaction progress and purity (>95% purity thresholds) .
Q. What are the key physical and chemical properties of this compound?
- Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
- Stability : Sensitive to prolonged heat (>100°C) and strong oxidizers; store at 2–8°C under inert gas .
- Reactivity : The phenylthio group enhances nucleophilic substitution potential, while the acetamido moiety participates in hydrogen bonding .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step syntheses involving this compound?
- Methodological Answer :
- Temperature : Maintain 80–100°C during condensations to balance reaction rate and side-product formation .
- Solvent choice : Use DMF or DMSO for solvating polar intermediates; toluene for non-polar steps .
- Catalysts : Piperidine (0.35 mL) and acetic acid (1.3 mL) in Knoevenagel reactions improve yield by stabilizing enolate intermediates .
- Workflow : Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and isolate via flash chromatography if recrystallization fails .
Q. How do structural modifications influence biological activity (e.g., anti-inflammatory vs. anticancer)?
- Methodological Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance kinase inhibition (anticancer activity) by increasing electrophilicity .
- Methoxy groups improve antioxidant capacity via radical scavenging .
- Assay design : Use standardized in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays on HeLa cells for cytotoxicity) .
- Data normalization : Compare IC₅₀ values against controls like indomethacin (anti-inflammatory) or doxorubicin (anticancer) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines (e.g., RAW 264.7 for inflammation), solvent (DMSO concentration <0.1%), and exposure times .
- SAR analysis : Map substituent effects using computational tools (e.g., molecular docking to identify binding interactions with COX-2 or EGFR) .
- Replicate experiments : Validate in at least two independent labs to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
